Boc-Bip(4,4')-OH Boc-Bip(4,4')-OH
Brand Name: Vulcanchem
CAS No.: 147923-08-8
VCID: VC21541182
InChI: InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1
SMILES: Array
Molecular Formula: C20H23NO4
Molecular Weight: 341.4 g/mol

Boc-Bip(4,4')-OH

CAS No.: 147923-08-8

Cat. No.: VC21541182

Molecular Formula: C20H23NO4

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-Bip(4,4')-OH - 147923-08-8

Specification

CAS No. 147923-08-8
Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid
Standard InChI InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1
Standard InChI Key NBVVKAUSAGHTSU-KRWDZBQOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Properties

Boc-4-phenyl-Phe-OH features a central phenylalanine backbone with a 4-phenyl substituent on the aromatic ring and a Boc protecting group on the amino function. The compound's extended conjugated aromatic system contributes to its unique physicochemical properties.

Physical and Chemical Properties

The physical and chemical characteristics of Boc-4-phenyl-Phe-OH are summarized in the following table:

PropertyValue
Chemical FormulaC20H23NO4
Molecular Weight341.4 g/mol
CAS Registry Number147923-08-8
IUPAC Name(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
PubChem CID2761796
Canonical SMILESCC(C)(C)OC(=O)NC@@HC(=O)O
Alternative NamesBoc-L-4,4'-Biphenylalanine; Boc-Bip-OH

The compound contains a carboxylic acid group, which contributes to its acidic properties, and a protected amino group. The biphenyl side chain increases the hydrophobicity compared to standard phenylalanine .

Structural Features

Boc-4-phenyl-Phe-OH incorporates several key structural elements:

  • The L-phenylalanine core structure with the (S)-configuration at the alpha carbon

  • A biphenyl side chain with the additional phenyl ring at the para position

  • A tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function

  • A free carboxylic acid group

The biphenyl side chain introduces additional rigidity and hydrophobicity compared to standard phenylalanine, potentially enhancing specific interactions with receptor binding sites through extended pi-stacking and hydrophobic interactions .

Synthesis Methods

Several synthetic approaches can be employed to prepare Boc-4-phenyl-Phe-OH, drawing on established methodologies for the synthesis of modified phenylalanine derivatives.

Negishi Cross-Coupling Approach

One potential synthetic route involves Negishi cross-coupling reactions, which have been successfully applied to the synthesis of other phenylalanine derivatives. This approach utilizes palladium-catalyzed coupling between protected iodoalanine derivatives and appropriate aryl halides .

The synthesis could be achieved by:

  • Preparation of a protected iodoalanine with the Boc group already in place

  • Formation of the corresponding organozinc intermediate

  • Palladium-catalyzed cross-coupling with 4-phenylbromobenzene or 4-phenyliodobenzene

  • Deprotection of any additional protecting groups while maintaining the Boc protection

This methodology offers stereocontrol, allowing for the selective synthesis of the L-isomer with high enantiomeric purity .

Applications in Peptide Chemistry

Boc-4-phenyl-Phe-OH serves as a valuable building block in peptide chemistry, offering unique properties that can be exploited for various applications.

Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Boc-4-phenyl-Phe-OH can be incorporated using Boc chemistry protocols. The Boc group provides temporary protection of the amino function during coupling reactions. The aromatic extension afforded by the biphenyl moiety can influence the secondary structure of the resulting peptides through enhanced pi-stacking interactions .

Typical coupling conditions might include:

  • Activation of the carboxylic acid using coupling reagents such as DCC/HOBt or HBTU

  • Reaction with the free amino group of a growing peptide chain

  • Deprotection of the Boc group using TFA in DCM

  • Continuation of the peptide chain extension

Structure-Activity Relationship Studies

The incorporation of 4-phenyl-phenylalanine into peptides allows for structure-activity relationship (SAR) studies, particularly for peptides that interact with receptors through hydrophobic or aromatic interactions. The extended aromatic system can:

  • Enhance binding affinity through additional hydrophobic contacts

  • Provide stabilization through pi-stacking interactions

  • Introduce conformational constraints that may favor specific bioactive conformations

  • Alter the pharmacokinetic properties of the resulting peptides

Peptide Modifications for Enhanced Properties

Boc-4-phenyl-Phe-OH can be used to create peptides with:

  • Increased lipophilicity and potential for improved cell membrane permeability

  • Enhanced resistance to enzymatic degradation due to the non-natural side chain

  • Modified secondary structure preferences

  • Altered aggregation properties, which may be relevant for preventing amyloid formation in peptides prone to fibril formation

Pharmaceutical and Research Applications

The unique structural features of Boc-4-phenyl-Phe-OH make it valuable for various pharmaceutical and research applications.

Drug Development

In drug development, the incorporation of 4-phenyl-phenylalanine into peptide-based drugs can offer several advantages:

  • Enhanced receptor binding through extended aromatic interactions

  • Improved pharmacokinetic properties due to increased lipophilicity

  • Potential for increased metabolic stability

  • Novel structure-activity relationships that may lead to improved selectivity or potency

The biphenyl side chain can interact with hydrophobic pockets in target proteins, potentially enhancing binding affinity and specificity compared to natural phenylalanine .

Enzyme Inhibitor Design

Boc-4-phenyl-Phe-OH and its derivatives can be incorporated into peptide-based enzyme inhibitors. The extended aromatic system can provide additional binding interactions with enzyme active sites, particularly those containing aromatic or hydrophobic residues. This can lead to improved inhibitory potency and selectivity .

Comparison with Related Compounds

Boc-4-phenyl-Phe-OH belongs to a family of protected amino acid derivatives with distinctive features compared to related compounds.

Comparison with Boc-Phe-OH

The following table compares key properties of Boc-4-phenyl-Phe-OH with the more common Boc-Phe-OH:

PropertyBoc-4-phenyl-Phe-OHBoc-Phe-OH
Molecular FormulaC20H23NO4C14H19NO4
Molecular Weight341.4 g/mol265.3 g/mol
Side ChainBiphenylPhenyl
HydrophobicityHigherLower
Potential for π-stackingEnhancedStandard
CAS Number147923-08-813734-34-4

Boc-Phe-OH is widely used in conventional peptide synthesis and features a single phenyl ring in its side chain. It is soluble in common solvents like DCM, DMF, and NMP . In contrast, Boc-4-phenyl-Phe-OH offers enhanced hydrophobicity and potential for extended aromatic interactions due to its biphenyl side chain.

Relationship to Other Modified Phenylalanines

Boc-4-phenyl-Phe-OH is part of a larger family of modified phenylalanine derivatives, including:

  • Fluorinated phenylalanines - Used for altering electronic properties and metabolic stability

  • Halogenated phenylalanines - Providing sites for further functionalization

  • Alkylated phenylalanines - Modulating hydrophobicity and steric effects

  • Hydroxylated phenylalanines - Introducing potential for hydrogen bonding

Each modification serves specific purposes in peptide design and medicinal chemistry research, with Boc-4-phenyl-Phe-OH uniquely positioned to enhance aromatic interactions through its extended conjugated system .

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